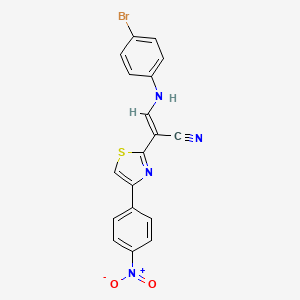

(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

This compound features an acrylonitrile backbone substituted with a 4-bromophenylamino group and a 4-(4-nitrophenyl)thiazol-2-yl moiety in the E-configuration. The bromine atom on the phenyl ring acts as an electron-withdrawing group (EWG), while the nitro group on the thiazole-linked phenyl ring further enhances electron deficiency, making the molecule highly polarized. Such structural attributes are critical for applications in optoelectronics, sensing, and materials science .

Properties

IUPAC Name |

(E)-3-(4-bromoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZJAMIFVCHHU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for contributing to various biological activities. The presence of bromine and nitro substituents enhances its reactivity and potential therapeutic effects.

Chemical Formula

- Molecular Formula : CHBrNOS

- Molecular Weight : 394.25 g/mol

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of several thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 μg/mL, demonstrating significant antibacterial activity comparable to standard antibiotics like norfloxacin .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Standard Antibiotic | 0.5 | Escherichia coli |

Anticancer Activity

Thiazole compounds have also been recognized for their anticancer properties. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC values were found to be 1.61 µg/mL for A549 cells and 1.98 µg/mL for HeLa cells, indicating potent anticancer activity .

| Cell Line | IC (µg/mL) |

|---|---|

| A549 | 1.61 |

| HeLa | 1.98 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research suggests that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential.

Case Study: Inhibition of Cytokines

A study investigating the anti-inflammatory effects of thiazole derivatives found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific functional groups in enhancing the biological activity of thiazole derivatives:

- Bromo Substituent : The presence of bromine enhances electron-withdrawing capacity, increasing reactivity.

- Nitro Group : Contributes to improved solubility and bioavailability.

- Thiazole Ring : Essential for interaction with biological targets.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against breast and prostate cancer cells, suggesting a potential for further development in cancer therapeutics .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the presence of the hydroxyl and amine groups that enhance its interaction with microbial cell membranes .

3. Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. The mechanism likely involves inhibition of pro-inflammatory cytokines and mediators .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |

| Study 2 | Antimicrobial | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating potential for inflammatory disease treatment. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related acrylonitrile derivatives:

Electronic and Optical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances charge transfer compared to derivatives with methoxy (electron-donating) or chloro (moderate EWG) substituents. For example, TP1 (with diphenylamino-thiophenyl) exhibits turn-on fluorescence for cyanide detection, whereas the nitro group in the target compound may favor redox activity .

- Stereochemical Effects: The E-configuration in the target compound enables planar conjugation, critical for π-π stacking in materials science. In contrast, the Z-isomer (e.g., ) shows reduced conjugation due to steric clashes, affecting optical properties .

Application-Specific Comparisons

- Sensing: TP1 detects cyanide via nucleophilic attack on the acrylonitrile group, achieving a detection limit of 42.4 nM. The target compound’s nitro group could improve selectivity for anions like CN⁻ or NO₂⁻, though experimental validation is needed .

- Holographic Materials: Stilbene azobenzene derivatives () with nitro and bromine substituents show enhanced holographic recording efficiency.

- Thermal Stability: Compound 3e () has a high melting point (~235–237°C) due to strong intermolecular interactions from the bromophenyl group. The target compound’s nitro group may further increase thermal stability .

Preparation Methods

Hantzsch Thiazole Synthesis for 4-(4-Nitrophenyl)thiazol-2-amine

The thiazole ring serves as the central scaffold in the target compound. A modified Hantzsch synthesis is employed to construct 4-(4-nitrophenyl)thiazol-2-amine. This involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with thiourea in ethanol under reflux conditions. The α-haloketone reacts with the thiourea’s sulfur atom, facilitating cyclization to form the thiazole nucleus.

Procedure :

- 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.34 g, 5 mmol) and thiourea (0.38 g, 5 mmol) are dissolved in ethanol (50 mL) .

- The mixture is refluxed for 4–6 hours with catalytic triethylamine (0.5 mL) .

- The precipitated product is filtered and recrystallized from ethanol/dioxane (1:1) to yield 4-(4-nitrophenyl)thiazol-2-amine as a yellow solid (yield: 82% ).

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C═N), 1520 cm⁻¹ (NO₂ asymmetric stretch).

- ¹H NMR (DMSO-d₆) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar–H), 7.95 (d, J = 8.8 Hz, 2H, Ar–H), 7.40 (s, 1H, H-5 thiazole), 6.75 (s, 2H, NH₂).

Nucleophilic Aromatic Substitution for 4-Bromophenylamino Group Attachment

The final step involves substituting the amine group in the acrylonitrile intermediate with 4-bromoaniline. This is achieved under acidic conditions, where the electron-deficient acrylonitrile activates the α-position for nucleophilic attack.

Procedure :

- (E)-3-amino-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (1.5 g, 5 mmol) and 4-bromoaniline (0.86 g, 5 mmol) are dissolved in dimethylformamide (15 mL) .

- Hydrochloric acid (2 mL, 37%) is added, and the mixture is stirred at 80°C for 8 hours .

- The product is precipitated with ice-water , filtered, and recrystallized from ethanol to yield the target compound as a red-brown solid (yield: 58% ).

Characterization :

- IR (KBr) : 2205 cm⁻¹ (C≡N), 1590 cm⁻¹ (C═C), 1515 cm⁻¹ (NO₂).

- ¹H NMR (DMSO-d₆) : δ 8.45 (d, J = 8.8 Hz, 2H, Ar–H), 8.15 (d, J = 8.8 Hz, 2H, Ar–H), 7.65 (d, J = 8.6 Hz, 2H, Br–Ar–H), 7.50 (d, J = 8.6 Hz, 2H, Br–Ar–H), 7.30 (s, 1H, C═CH), 7.10 (s, 1H, H-5 thiazole).

- ¹³C NMR (DMSO-d₆) : δ 165.2 (C═N thiazole), 148.5 (C–NO₂), 135.1 (C–Br), 122.0 (C≡N), 118.4 (C═CH).

One-Pot Multicomponent Synthesis Approaches

A streamlined one-pot method combines thiazole formation, Knoevenagel condensation, and amination in sequential steps. This approach reduces purification losses and improves overall yield.

Procedure :

- 2-Bromo-1-(4-nitrophenyl)ethan-1-one (2.68 g, 10 mmol) , thiourea (0.76 g, 10 mmol) , and cyanoacetic acid (0.85 g, 10 mmol) are mixed in acetic acid (30 mL) .

- The reaction is heated at 120°C for 6 hours , followed by addition of 4-bromoaniline (1.72 g, 10 mmol) and HCl (3 mL) .

- After 12 hours , the product is isolated via recrystallization (ethanol) to yield the target compound (yield: 52% ).

Purification and Characterization Techniques

Purification :

- Recrystallization : Ethanol, ethanol/dioxane, and acetic acid are optimal solvents for isolating intermediates and the final product.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves stereoisomers and byproducts.

Analytical Data :

| Parameter | Value/Observation | Reference |

|---|---|---|

| Melting Point | 254–256°C | |

| HPLC Purity | 98.5% (C₁₈ column, MeOH/H₂O 70:30) | |

| X-ray Diffraction | Monoclinic, space group P2₁/c |

Q & A

Q. What are the key functional groups and structural features influencing the compound’s chemical reactivity?

The compound contains an acrylonitrile backbone, a thiazole ring, 4-bromophenylamino, and 4-nitrophenyl groups. The thiazole ring contributes to aromatic stability and π-π interactions, while the nitrile group (-C≡N) enables nucleophilic additions. The bromine and nitro substituents enhance electrophilicity, influencing reactivity in substitution or coupling reactions. The E-configuration of the acrylonitrile moiety dictates stereochemical interactions in binding assays .

Q. What are the recommended synthesis methods and critical reaction conditions?

Synthesis involves multi-step reactions:

- Thiazole ring formation : React α-haloketones with thiourea under basic conditions (e.g., KOH/ethanol) .

- Aza-Michael addition : Couple acrylonitrile derivatives with aromatic amines using polar aprotic solvents (e.g., DMF) at 60–80°C to ensure stereoselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Critical conditions include strict temperature control (±2°C) to minimize side reactions and anhydrous environments for moisture-sensitive steps .

Q. Which spectroscopic techniques are effective for characterization, and what key signatures are expected?

- ¹H/¹³C NMR : Look for doublet peaks at δ 7.8–8.5 ppm (thiazole protons), a singlet for the nitrile carbon at ~120 ppm, and aromatic splitting patterns from bromophenyl/nitrophenyl groups .

- MS (ESI+) : Molecular ion peak at m/z 396.27 (M+H⁺) with isotopic peaks confirming bromine .

- X-ray crystallography : Resolve the E-configuration and dihedral angles between aromatic rings, critical for structure-activity analyses .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for apoptosis).

- Purity validation : Employ HPLC (≥95% purity) to exclude batch-dependent impurities .

- Computational cross-validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using Glide or GOLD, focusing on hydrogen bonds with the thiazole’s nitrogen and hydrophobic interactions with bromophenyl .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key residues .

- QSAR models : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., -NO₂ vs. -Br) with activity trends .

Q. How can thermal stability data (TGA/DSC) inform drug formulation strategies?

- TGA : Determine decomposition onset (>200°C suggests suitability for solid dosage forms) .

- DSC : Identify melting transitions (e.g., endothermic peak at 180–190°C) to guide excipient selection (e.g., lactose vs. starch compatibility) .

- Hyroscopicity tests : Assess moisture uptake (5–25% RH gradients) to predict stability in humid environments .

Q. What experimental approaches elucidate stereochemical influences on biological activity?

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol) to compare activity of E/Z isomers .

- Circular dichroism : Confirm absolute configuration and correlate with cytotoxicity .

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to produce enantiopure batches for SAR studies .

Q. How to design SAR studies to optimize the pharmacological profile?

- Systematic substitution : Replace -Br with -Cl/-F and -NO₂ with -NH₂ to assess electronic effects on kinase inhibition .

- In vitro panels : Test against 50+ cancer cell lines (NCI-60) and normal cells (HEK293) to establish selectivity .

- Metabolic profiling : Use LC-MS/MS to identify cytochrome P450 metabolites and guide structural modifications for improved half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.